molecular formula C18H17NO3 B214718 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

カタログ番号 B214718
分子量: 295.3 g/mol
InChIキー: MZFGKOQKVVVVPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the class of indolocarbazoles. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.

科学的研究の応用

3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to inhibit protein kinase C (PKC), which is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. As a result, 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been used as a tool compound to study the role of PKC in various biological processes, including cancer, diabetes, and cardiovascular diseases.

作用機序

3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits PKC by binding to the enzyme's catalytic domain. It competes with ATP for binding to the enzyme, thereby preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
The inhibition of PKC by 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to improve insulin sensitivity in diabetic animal models by reducing insulin resistance. In addition, it has been shown to reduce inflammation and oxidative stress in cardiovascular diseases.

実験室実験の利点と制限

One of the major advantages of using 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards PKC. It has been shown to inhibit all PKC isoforms with similar potency, making it a useful tool compound for studying the role of PKC in various biological processes. However, one of the limitations of using 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is its potential off-target effects. It has been shown to inhibit other kinases, such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK), at higher concentrations, which may confound the interpretation of results.

将来の方向性

There are several future directions for the research on 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220. Another direction is the investigation of the role of PKC in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, the use of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 in combination with other drugs for the treatment of cancer and other diseases should be explored.

合成法

The synthesis of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting material is 5-methylindole, which is reacted with 2-(4-methylphenyl)acetyl chloride in the presence of a base to form 5-methyl-2-(4-methylphenyl)indol-3-yl acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 2-oxo-2-phenylacetic acid in the presence of a dehydrating agent to form 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

特性

製品名

3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

分子式

C18H17NO3

分子量

295.3 g/mol

IUPAC名

3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C18H17NO3/c1-11-3-6-13(7-4-11)16(20)10-18(22)14-9-12(2)5-8-15(14)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21)

InChIキー

MZFGKOQKVVVVPF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O

正規SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。